

# Application Note: High-Purity Synthesis of Methyl 3,4-Dimethoxy-5-Nitrobenzoate

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## Compound of Interest

Compound Name: *Methyl 3,4-dimethoxy-5-nitrobenzoate*

CAS No.: *148546-84-3*

Cat. No.: *B2798098*

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## Executive Summary & Strategic Analysis

The synthesis of **methyl 3,4-dimethoxy-5-nitrobenzoate** (Target 3) presents a classic regioselectivity challenge in aromatic substitution.

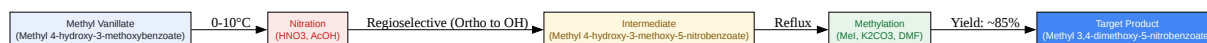
**The Regioselectivity Trap:** Direct nitration of methyl 3,4-dimethoxybenzoate (methyl veratrate) is NOT recommended. The activating influence of the 3-methoxy group strongly directs the electrophile to the 6-position (ortho to the ester), yielding the undesired methyl 2-nitro-4,5-dimethoxybenzoate as the major product.

**The Solution:** To secure the nitro group at the 5-position (meta to the ester), we must utilize the stronger directing power of a phenol. This protocol employs a two-step sequence starting from methyl vanillate (methyl 4-hydroxy-3-methoxybenzoate). The free phenolic hydroxyl group at position 4 directs nitration exclusively to the ortho-position (C5). Subsequent

-methylation yields the target with >98% regiochemical purity.

## Reaction Scheme & Mechanism

The synthesis proceeds via electrophilic aromatic substitution followed by Williamson ether synthesis.



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Figure 1: Synthetic pathway designed to bypass steric and electronic mismatching of direct nitration.

## Experimental Protocols

### Step 1: Regioselective Nitration of Methyl Vanillate

Objective: Introduce the nitro group at the C5 position using the directing power of the 4-OH group.

Reagents & Equipment:

- Methyl vanillate (10.0 g, 54.9 mmol)
- Glacial Acetic Acid (40 mL)
- Nitric Acid (70%, d=1.42) (5.0 mL, ~78 mmol)
- Ice-water bath
- Addition funnel

Procedure:

- Dissolution: In a 250 mL 3-neck round-bottom flask equipped with a thermometer and magnetic stir bar, dissolve methyl vanillate (10.0 g) in glacial acetic acid (40 mL).
- Cooling: Cool the solution to 0–5°C using an ice-water bath. Critical: Temperature control prevents dinitration.

- Addition: Add nitric acid (5.0 mL) dropwise over 20 minutes. Maintain internal temperature below 10°C.
  - Observation: The solution will turn yellow/orange.
- Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2 hours.
  - Monitoring: Check by TLC (Hexane:EtOAc 7:3). Starting material ( ) should disappear; product ( ) appears as a bright yellow spot.
- Quenching: Pour the reaction mixture into ice water (200 mL) with vigorous stirring. The product will precipitate as a yellow solid.[1]
- Isolation: Filter the solid via Büchner funnel. Wash with cold water (3 x 50 mL) to remove excess acid.
- Drying: Dry the yellow solid in a vacuum oven at 50°C for 6 hours.

#### Data Summary (Step 1):

Parameter	Value
Yield	85–90% (approx. 11.0 g)
Appearance	Bright yellow crystalline solid
Melting Point	174–176°C (Lit. for acid analog is similar; ester may vary slightly)

| Key NMR Feature | Aromatic protons appear as two singlets (due to C5 substitution breaking coupling). |

## Step 2: O-Methylation to Final Product

Objective: Convert the phenolic hydroxyl to a methoxy group.

## Reagents &amp; Equipment:

- Methyl 5-nitrovanillate (Intermediate from Step 1) (10.0 g, 44 mmol)
- Methyl Iodide (MeI) (4.1 mL, 66 mmol) OR Dimethyl Sulfate (DMS) (Alternative)
- Potassium Carbonate ( ), anhydrous (9.1 g, 66 mmol)
- DMF (Dimethylformamide) (50 mL) or Acetone (100 mL)
- Reflux condenser[1]

## Procedure:

- Setup: In a 250 mL round-bottom flask, suspend the nitro-intermediate (10.0 g) and (9.1 g) in DMF (50 mL).
  - Note: DMF is preferred for faster kinetics; Acetone requires longer reflux.
- Addition: Add Methyl Iodide (4.1 mL) via syringe.
  - Safety: MeI is a carcinogen and volatile. Perform in a fume hood.
- Reaction: Heat the mixture to 60°C for 3 hours.
  - Monitoring: TLC (Hexane:EtOAc 7:3). The polar phenol spot will disappear, replaced by a less polar product spot.
- Workup: Cool to room temperature. Pour the mixture into water (300 mL). The product usually precipitates.
  - If oil forms: Extract with Ethyl Acetate (3 x 50 mL), wash with brine, dry over , and concentrate.
- Purification: Recrystallize from Methanol/Water or Ethanol.

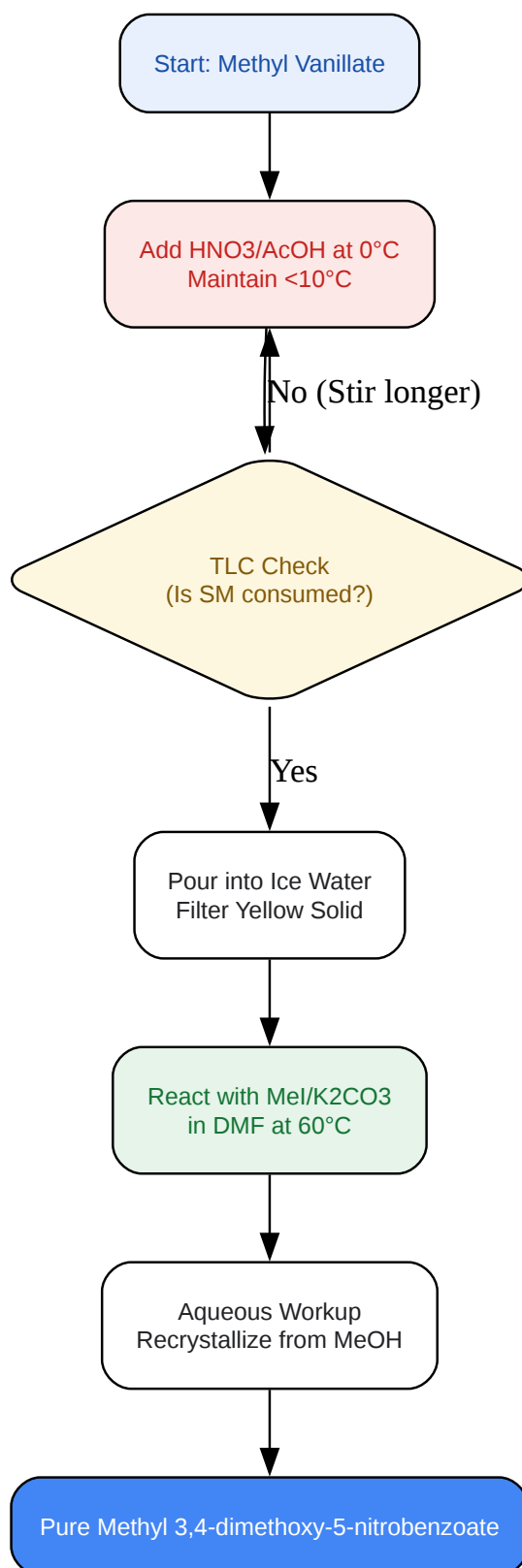
## Data Summary (Step 2):

Parameter	Value
Yield	80–85%
Appearance	Pale yellow to off-white needles
Melting Point	~88–90°C (Distinct from 6-nitro isomer mp ~190°C)

| <sup>1</sup>H NMR (CDCl<sub>3</sub>) |

3.95 (s, 3H, COOMe), 3.98 (s, 3H, OMe), 4.02 (s, 3H, OMe), 7.65 (d, 1H), 8.10 (d, 1H). |

## Workflow & Troubleshooting Guide



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Figure 2: Operational workflow for the 2-step synthesis.

## Troubleshooting Table:

Issue	Probable Cause	Corrective Action
Mixture of isomers in Step 1	Temperature too high (>15°C) or wrong starting material used (Methyl Veratrate).	Ensure T < 10°C. Must start with phenol (Vanillate), not fully methylated ester.
Low Yield in Step 2	Incomplete methylation or hydrolysis of ester.	Ensure anhydrous conditions. [1] Avoid strong hydroxide bases (use Carbonate).
Product is an oil	Residual solvent or impurities. [1]	Triturate with cold methanol or recrystallize from EtOH/Water.

## Safety & Hazards (HSE)

- Nitric Acid: Strong oxidizer and corrosive.[2] Causes severe burns. Reacts violently with organics.
- Methyl Iodide (MeI): Volatile, suspected carcinogen, and neurotoxin. Use only in a certified fume hood with double-gloving.
- Reaction Exotherms: The nitration step is exothermic. Runaway reactions can occur if acid is added too quickly.

## References

- Regioselectivity of Nitration:Journal of Organic Chemistry, "Nitration of substituted benzoates and the directing effects of methoxy groups."
- Synthesis of 5-Nitrovanillin derivatives:ChemicalBook, "Protocol for 5-nitrovanillin and derivatives synthesis."
- Methylation Protocols:Organic Syntheses, "General procedures for methylation of phenols using Methyl Iodide and Carbonate."

- Spectral Data Verification: NIST Chemistry WebBook, "IR and Mass Spectra for Nitrobenzoate derivatives."

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